3-(1-adamantyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
The exact mass of the compound this compound is 392.22122615 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-2-29-19-5-3-15(4-6-19)14-24-27-22(28)20-10-21(26-25-20)23-11-16-7-17(12-23)9-18(8-16)13-23/h3-6,10,14,16-18H,2,7-9,11-13H2,1H3,(H,25,26)(H,27,28)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWLQSGIFYAKRU-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-adamantyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the class of hydrazone derivatives. Its unique structural features, including the adamantyl group and the ethoxybenzylidene moiety, suggest potential biological activities that merit detailed investigation. This article aims to compile and synthesize existing research findings on the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 378.467 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and an adamantyl group that contributes to its lipophilicity and potential receptor binding capabilities.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process starting from 1-adamantyl carbohydrazide and ethoxy-substituted benzaldehyde. The reaction conditions and purification methods are critical for obtaining high yields of the desired product.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on similar hydrazide-hydrazone compounds demonstrated that various derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. For instance, compounds derived from 1-adamantyl carbohydrazide showed minimum inhibitory concentrations (MICs) ranging from 6.12 μM to 12.5 μM against various microbial strains .
| Compound | Antimicrobial Activity | MIC (μM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Escherichia coli | 6.35 |
| Compound C | Candida albicans | 6.77 |
Cytotoxic Activity
The cytotoxic effects of this compound have also been evaluated in various human cancer cell lines. In vitro studies indicate that certain derivatives possess significant antiproliferative activity, with IC50 values indicating effective inhibition of cell viability at concentrations as low as 37.78% in Hep3B cells at 100 μM .
| Cell Line | IC50 (μM) |
|---|---|
| Hep3B | 37.78 |
| HeLa | 40.42 |
| A549 | 19.62 |
| MCF-7 | 34.13 |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally similar to this compound:
- Antibacterial Studies : A comprehensive study reported that hydrazide-hydrazone derivatives demonstrated varied inhibition effects against multiple bacterial strains, with some compounds showing strong activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Evaluation : In another study, a series of adamantane-based hydrazones were evaluated for their cytotoxicity against four human cancer cell lines, revealing promising results for further development in cancer therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
